molecular formula C14H14ClN3O2 B2989856 N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide CAS No. 1351658-34-8

N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide

Cat. No.: B2989856
CAS No.: 1351658-34-8
M. Wt: 291.74
InChI Key: MWUKJAVSLCVWNK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide: is an organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with an ethoxy group at the 6-position and a carboxamide group at the 3-position, along with a 5-chloro-2-methylphenyl group attached to the nitrogen atom of the carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an appropriate ethylating agent, such as ethyl iodide, reacts with the pyridazine ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyridazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Attachment of the 5-chloro-2-methylphenyl Group: The final step involves the coupling of the 5-chloro-2-methylphenyl group to the nitrogen atom of the carboxamide, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Common industrial methods include:

    Batch and Continuous Flow Processes: These processes ensure consistent quality and yield of the compound.

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Activity Studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine:

    Drug Development: Research is conducted to explore the compound’s potential as a therapeutic agent for various diseases.

Industry:

    Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

  • N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
  • Phenyl isocyanate
  • Various pyridazine derivatives

Uniqueness: N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-3-20-13-7-6-11(17-18-13)14(19)16-12-8-10(15)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUKJAVSLCVWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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